molecular formula C10H21NO B14550990 2H-1,5-Oxazocine, 5-butylhexahydro- CAS No. 61999-54-0

2H-1,5-Oxazocine, 5-butylhexahydro-

Cat. No.: B14550990
CAS No.: 61999-54-0
M. Wt: 171.28 g/mol
InChI Key: FPRMGQYTQSDNMJ-UHFFFAOYSA-N
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Description

2H-1,5-Oxazocine, 5-butylhexahydro- is an eight-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure. The "hexahydro" designation indicates partial saturation, reducing ring strain compared to fully unsaturated analogs. The butyl substituent at position 5 introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity.

Properties

CAS No.

61999-54-0

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

5-butyl-1,5-oxazocane

InChI

InChI=1S/C10H21NO/c1-2-3-6-11-7-4-9-12-10-5-8-11/h2-10H2,1H3

InChI Key

FPRMGQYTQSDNMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCOCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Oxazocine, 5-butylhexahydro- can be achieved through several methods. One common approach involves the inter- and intramolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminobenzylalcohol in the presence of triethylamine in a mixture of chloroform and dimethylformamide. This reaction is followed by amination with secondary amines .

Industrial Production Methods

Industrial production methods for 2H-1,5-Oxazocine, 5-butylhexahydro- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Oxazocine, 5-butylhexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazocine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

2H-1,5-Oxazocine, 5-butylhexahydro- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1,5-Oxazocine, 5-butylhexahydro- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Hexahydro-2H-1,5-Oxazocine (CAS 107261-17-6)

Structural Differences: Lacks the 5-butyl substituent. Molecular Formula: C₆H₁₃NO vs. C₁₀H₂₁NO (target compound). Key Properties:

  • Lower molecular weight and lipophilicity due to absence of the butyl group.
  • Applications: Serves as a precursor for derivatives with tailored pharmacological properties .

2,6-Methano-4H-1,4-Benzoxazocine (CAS 318-81-0)

Structural Differences: Features a fused benzene ring and a methano bridge, creating a rigid, planar structure. Molecular Formula: C₁₁H₉NO vs. C₁₀H₂₁NO (target compound). Key Properties:

  • Higher melting point and lower solubility in nonpolar solvents due to rigidity. Applications: Investigated in materials science for its rigid scaffold .

Benzoxazin Derivatives (e.g., Compound A and B from )

Structural Differences : Six-membered oxazine ring vs. eight-membered oxazocine.
Key Properties :

  • Smaller ring size reduces conformational flexibility but increases strain in oxazocines.
  • Benzoxazin derivatives like Compound A exhibit α2C-AR agonist activity but poor brain penetration due to polarity .
    Pharmacological Implications : The butyl group in 5-butylhexahydro-2H-1,5-oxazocine may enhance blood-brain barrier permeability compared to benzoxazins, though this requires empirical validation.

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Ring Size Key Features Potential Applications
5-Butylhexahydro-2H-1,5-oxazocine N/A C₁₀H₂₁NO 8-membered Butyl substituent, saturated Drug delivery, agrochemicals
Hexahydro-2H-1,5-oxazocine 107261-17-6 C₆H₁₃NO 8-membered Unsubstituted, saturated Synthetic intermediate
2,6-Methano-4H-1,4-benzoxazocine 318-81-0 C₁₁H₉NO 10-membered Benzannulated, rigid Materials science, catalysis
Benzoxazin (Compound A) N/A Varies 6-membered Imidazolylmethyl group Peripheral α2C-AR agonism

Research Findings and Implications

  • Synthetic Challenges : Larger oxazocine rings require specialized cyclization techniques compared to benzoxazins or triazoles (e.g., thiocarbohydrazide fusion for triazoles in ) .
  • Biological Activity : The butyl group may enhance lipophilicity, making 5-butylhexahydro-2H-1,5-oxazocine a candidate for central nervous system targets, unlike peripherally restricted benzoxazins .
  • Thermodynamic Stability : Saturated oxazocines exhibit lower ring strain than unsaturated analogs, favoring stability in physiological conditions.

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